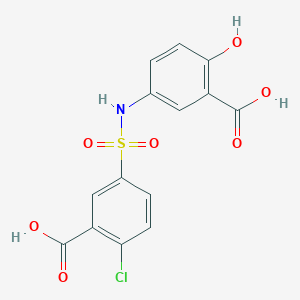

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

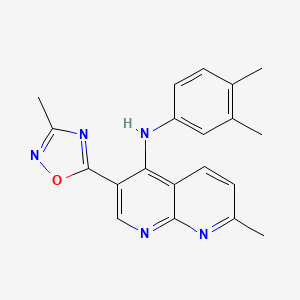

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid, also known as Sulfasalazine, is a drug commonly used to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the colon to its active form, sulfapyridine, and 5-aminosalicylic acid (5-ASA). Sulfasalazine is a member of the aminosalicylate class of drugs and has been used for over 60 years to treat IBD.

Aplicaciones Científicas De Investigación

Hydrogen-Bonded Polymeric Network Structures

- The compound forms part of a crystal structure that displays a hydrogen-bonded polymeric network, involving hydrogen atom donors and sulfonate O-atom acceptors, as seen in the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid (Smith, Wermuth, & White, 2005).

Nonlinear Optical (NLO) Properties

- Complexes of 5-sulfosalicylic acid with aromatic amides like nicotinamide and isonicotinamide have been studied for their potential in second harmonic frequency generation, a key aspect of NLO properties (Bryndal et al., 2014).

Synthesis of Chlorohydroxybenzoic Acids

- Methods for the synthesis of chlorohydroxybenzoic acids, which include the likes of 5-chloro-2-hydroxybenzoic acid, have been developed. These methods are important for their preparative and industrial synthesis (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Antimicrobial Activity

- Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated for activity against various bacteria and fungi. The findings are significant in the context of antimicrobial research (Krátký et al., 2012).

Supramolecular Assemblies

- Supramolecular assemblies involving compounds like 5-sulfosalicylic acid have been characterized, highlighting their potential in the rational design of supramolecular organic functional materials (Li & Yang, 2007).

Cross-linking in Acid Reduction

- Research on the reduction of related compounds like 3,5-dicholo-4-hydroxybenzoic acid has shown the formation of cross-linked products, suggesting potential applications in material science (Ritmaleni, Notario, & Yuliatun, 2013).

Dermal Absorption and Hydrolysis

- Studies on the hydrolysis of parabens (esters of 4-hydroxybenzoic acid) in human and minipig skin provide insights into the dermal absorption and metabolism of related compounds (Jewell et al., 2007).

Propiedades

IUPAC Name |

5-[(3-carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO7S/c15-11-3-2-8(6-9(11)13(18)19)24(22,23)16-7-1-4-12(17)10(5-7)14(20)21/h1-6,16-17H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJQJPNTFUDJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)

![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)